n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine
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Overview
Description
n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine: is an organic compound with the molecular formula C13H23NS. This compound is characterized by the presence of a thiophene ring substituted with a methyl group at the 3-position and an amine group attached to a heptane chain. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with heptan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: Its structural properties make it a useful probe for investigating biological systems .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- n-((3-Methylthiophen-2-yl)methyl)pyridin-3-amine
- n-((3-Methylthiophen-2-yl)methyl)propan-2-amine
Comparison: Compared to these similar compounds, n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine has a longer heptane chain, which may influence its solubility, reactivity, and overall chemical behavior. This structural difference can make it more suitable for certain applications where longer alkyl chains are advantageous .
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]heptan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-4-5-6-7-12(3)14-10-13-11(2)8-9-15-13/h8-9,12,14H,4-7,10H2,1-3H3 |
InChI Key |
DSACYTXUPCJUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCC1=C(C=CS1)C |
Origin of Product |
United States |
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